molecular formula C26H38O3 B13845577 Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate CAS No. 63042-22-8

Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate

Cat. No.: B13845577
CAS No.: 63042-22-8
M. Wt: 398.6 g/mol
InChI Key: VJJJFYBJSXJBPB-XRKIENNPSA-N
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Description

Estradiol 17-octanoate is a synthetic ester of estradiol, a potent estrogenic hormone. This compound is primarily used in hormone replacement therapy and various medical treatments. The esterification of estradiol with octanoic acid enhances its lipophilicity, allowing for a more prolonged release and action when administered.

Preparation Methods

Synthetic Routes and Reaction Conditions

Estradiol 17-octanoate is synthesized through the esterification of estradiol with octanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of estradiol 17-octanoate involves large-scale esterification processes. The reaction is carried out in stainless steel reactors with precise temperature and pressure controls to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity.

Chemical Reactions Analysis

Types of Reactions

Estradiol 17-octanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield estradiol and octanoic acid.

    Oxidation: Estradiol 17-octanoate can be oxidized to form estrone derivatives.

    Reduction: The compound can be reduced to form dihydroestradiol derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Hydrolysis: Estradiol and octanoic acid.

    Oxidation: Estrone derivatives.

    Reduction: Dihydroestradiol derivatives.

Scientific Research Applications

Estradiol 17-octanoate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in cellular signaling and hormone regulation.

    Medicine: Employed in hormone replacement therapy for menopausal symptoms and in the treatment of certain cancers.

    Industry: Utilized in the formulation of pharmaceutical products and hormone therapies.

Mechanism of Action

Estradiol 17-octanoate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The compound influences various physiological processes, including reproductive function, bone density maintenance, and cardiovascular health. The prolonged release of estradiol from its ester form ensures sustained activation of estrogen receptors.

Comparison with Similar Compounds

Estradiol 17-octanoate is compared with other estradiol esters, such as estradiol valerate and estradiol cypionate. These compounds share similar estrogenic properties but differ in their pharmacokinetics and duration of action. Estradiol 17-octanoate is unique due to its specific ester chain length, which provides a distinct release profile and duration of action.

Similar Compounds

  • Estradiol valerate
  • Estradiol cypionate
  • Estradiol benzoate
  • Estradiol acetate

Properties

CAS No.

63042-22-8

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] octanoate

InChI

InChI=1S/C26H38O3/c1-3-4-5-6-7-8-25(28)29-24-14-13-23-22-11-9-18-17-19(27)10-12-20(18)21(22)15-16-26(23,24)2/h10,12,17,21-24,27H,3-9,11,13-16H2,1-2H3/t21-,22-,23+,24+,26+/m1/s1

InChI Key

VJJJFYBJSXJBPB-XRKIENNPSA-N

Isomeric SMILES

CCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C

Canonical SMILES

CCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Origin of Product

United States

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